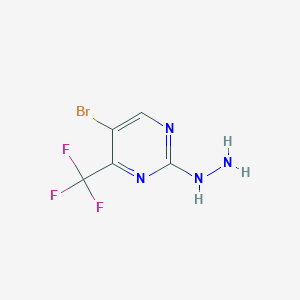
2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid, also known as FMQ, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and has a molecular weight of 221.27 g/mol. FMQ has been used in a variety of studies, including those related to drug design, catalysis, and biochemistry.
Aplicaciones Científicas De Investigación
2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid has been used in a variety of scientific research applications. It has been used as a model compound in studies of drug design and catalysis. It has also been studied for its potential use in the development of new pharmaceuticals. In addition, this compound has been used to study the structure and function of enzymes, and to investigate the biochemical and physiological effects of drugs.
Mecanismo De Acción
The mechanism of action of 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also thought to act as a modulator of G-protein-coupled receptors, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to decreased drug metabolism and increased drug levels in the body. It has also been shown to modulate the activity of G-protein-coupled receptors, which can lead to changes in cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it has a wide range of applications in scientific research. However, it is important to note that the biochemical and physiological effects of this compound are not yet fully understood, and further research is needed to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid. It could be used to develop new drugs or to improve existing drugs. It could also be used to study the structure and function of enzymes and to investigate the biochemical and physiological effects of drugs. In addition, it could be used in drug design and catalysis studies. Finally, it could be used to study the mechanisms of drug action and to develop new therapeutic strategies.
Métodos De Síntesis
2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid can be synthesized from furan-2-carboxylic acid and dimethyl-4-aminobenzene-1-sulfonate using a one-pot reaction. This reaction is carried out in an aqueous solution at room temperature with a catalytic amount of p-toluenesulfonic acid. The reaction is complete within two hours, and the resulting product is a white crystalline solid with a yield of up to 95%.
Propiedades
IUPAC Name |
2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-9-6-10(2)15-11(16(18)19)8-12(17-13(15)7-9)14-4-3-5-20-14/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSJURIGABYHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=NC2=C1)C3=CC=CO3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

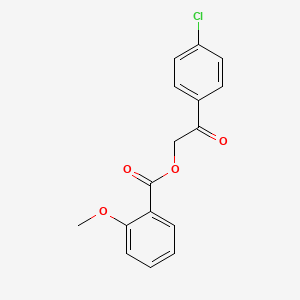
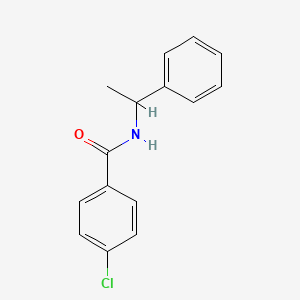
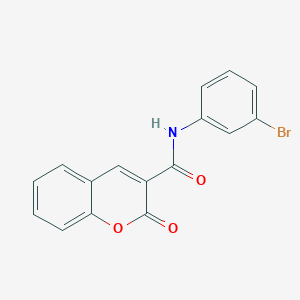
![2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4,5-difluorobenzamide](/img/structure/B6141647.png)
![1-[(6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-4-piperidinecarboxamide](/img/structure/B6141659.png)
![5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6141661.png)
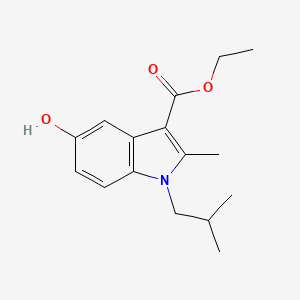
![5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6141689.png)
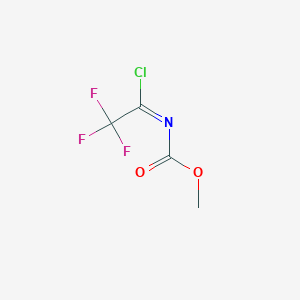

![2-(hydroxymethyl)-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxane-3,4,5-triol](/img/structure/B6141716.png)
![2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile](/img/structure/B6141720.png)

